3-Hydroxyquinoline-6-carboxylic acid

Overview

Description

3-Hydroxyquinoline-6-carboxylic acid is a quinoline derivative . Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .

Synthesis Analysis

Quinoline and its analogs have been synthesized using traditional and green synthetic approaches, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts . A specific synthesis of a 3-hydroxyquinoline-4-carboxylic acid derivative has been reported, yielding white crystals .Molecular Structure Analysis

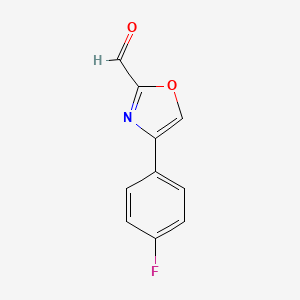

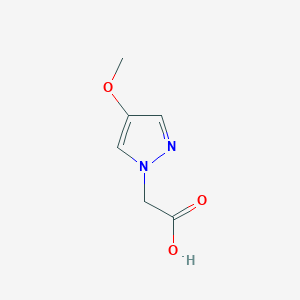

The molecular structure of this compound includes a carboxyl functional group, CO2H, attached to the quinoline ring system . The compound’s NMR data provides further details on its structure .Chemical Reactions Analysis

Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions . Specific reactions of quinoline derivatives would depend on the substituents present.Scientific Research Applications

Photolabile Protecting Group

3-Hydroxyquinoline-6-carboxylic acid derivatives have shown significant potential as photolabile protecting groups. A study describes the synthesis and photochemistry of 8-bromo-7-hydroxyquinoline (BHQ), a derivative, which exhibits high quantum efficiency and sensitivity to multiphoton-induced photolysis for in vivo applications. Its solubility and low fluorescence make it a valuable caging group for biological messengers (Fedoryak & Dore, 2002).

Mimicking Active Conformation of Tyrosine in Opioid Peptides

6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid, a compound related to hydroxyquinoline carboxylic acids, has been found to mimic the conformation of tyrosine in opioid ligand-receptor complexes, indicating its potential role in biochemical pathways and drug design (Sperlinga et al., 2005).

Advanced Synthetic Methodologies

Recent advances in synthetic methodologies have led to the development of hydroxyquinoline carboxylic acids and their analogues. These methods involve computational and spectroscopic characterizations, reflecting the impact of different substituents on the compounds’ reactivity. This has potential implications for the development of new compounds with specific properties (Szala et al., 2014).

Electrochemistry and Spectroelectrochemistry

Studies have been conducted on the electrochemistry and spectroelectrochemistry of hydroxyquinoline carboxylic acids, revealing intricate details about their oxidation mechanisms. These studies are crucial for understanding the electron transfer efficiencies of these compounds in biosystems, which can be pivotal in various biological and chemical processes (Sokolová et al., 2015).

Antioxidant Properties

Research into 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives has highlighted their potential as antioxidants. The synthesis and evaluation of these compounds show promising activity, which could be significant for developing new therapeutic agents (Massoud et al., 2014).

Mechanism of Action

Target of Action

3-Hydroxyquinoline-6-carboxylic acid, like other quinolines and quinolones, has been found to have numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . .

Mode of Action

Quinolines and quinolones generally exhibit a broad spectrum of bioactivities through different mechanisms of action . They are known to interact with their targets, leading to changes that contribute to their biological activities.

Biochemical Pathways

Quinolines and quinolones are known to affect various biochemical pathways, leading to downstream effects that contribute to their biological activities .

Result of Action

Quinolines and quinolones are known to have various effects at the molecular and cellular level, contributing to their biological activities .

Action Environment

The synthesis and side effects of quinolines and quinolones on the environment have been studied .

Safety and Hazards

While specific safety and hazard information for 3-Hydroxyquinoline-6-carboxylic acid is not available in the retrieved papers, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Quinoline derivatives, including 3-Hydroxyquinoline-6-carboxylic acid, continue to be of interest in the fields of medicinal and synthetic organic chemistry due to their versatile applications . Future research may focus on developing greener and more sustainable chemical processes for their synthesis, exploring their potential biological and pharmaceutical activities, and designing novel semi-synthetic or synthetic agents exhibiting a broad spectrum of bioactivities .

properties

IUPAC Name |

3-hydroxyquinoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-8-4-7-3-6(10(13)14)1-2-9(7)11-5-8/h1-5,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIJCKQVORNAAOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Methoxyphenyl)-[1,2,4]triazolo-[1,5-a]pyridine-8-carboxylic acid](/img/structure/B1450488.png)